molecular formula C12H6Cl2N2OS B581289 2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one CAS No. 1337882-52-6

2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one

Cat. No.: B581289
CAS No.: 1337882-52-6
M. Wt: 297.153
InChI Key: LIVXQXDSWKSPEZ-UHFFFAOYSA-N
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Description

“2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one” is a chemical compound with the molecular formula C12H6Cl2N2OS . It has a molecular weight of 297.153 .


Molecular Structure Analysis

The molecular structure of “this compound” is influenced by pi-pi interactions of the isothiazolopyridine systems . The geometry of the isothiazolopyridine rings in similar compounds is very similar to that found in other related structures containing this ring .

Scientific Research Applications

Chemistry and Synthesis

  • The chemistry of compounds containing pyridine and benzimidazole frameworks is explored, detailing preparation methods and properties such as spectroscopic, structural, and magnetic characteristics. These compounds show promise for biological and electrochemical activities, suggesting areas of interest for further investigation of analogous compounds (Boča, Jameson, & Linert, 2011).

Biological Activities

  • Heterocyclic N-oxide molecules, similar in structural complexity to the compound , are highlighted for their potential in organic synthesis, catalysis, and drug applications. These include anticancer, antibacterial, and anti-inflammatory activities, indicating the broad therapeutic potential of compounds within this chemical class (Li et al., 2019).

Environmental Impact

  • Chlorophenols, related in part to the chlorinated aspect of the compound, are reviewed for their moderate toxic effects to aquatic life. The review emphasizes the need for understanding the persistence and bioaccumulation potential of such compounds, which could guide research on environmental safety and degradation mechanisms (Krijgsheld & Gen, 1986).
  • The use of redox mediators in the treatment of organic pollutants highlights the potential of certain chemical compounds in enhancing the degradation of recalcitrant pollutants. This suggests a role for chemically reactive compounds in environmental remediation applications (Husain & Husain, 2007).

Safety and Hazards

Safety data sheets for “2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one” indicate that it may cause skin irritation (Category 2) . More detailed safety and hazard information should be obtained from the supplier or manufacturer .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one”. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized, showing potent phosphoinositide 3-kinase inhibitory activity . Similar studies could be conducted with “this compound”.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-[1,2]thiazolo[5,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-8-2-1-3-9(14)11(8)16-12(17)7-4-5-15-6-10(7)18-16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVXQXDSWKSPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(S2)C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184995
Record name Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337882-52-6
Record name Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337882-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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